molecular formula C17H17NO2 B267685 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one

Cat. No. B267685
M. Wt: 267.32 g/mol
InChI Key: QXYSLYJUHGGRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one in lab experiments include its low toxicity and high potency. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are many potential future directions for research on 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one. Some possible areas of investigation include:
1. Further studies on the anti-inflammatory properties of this compound, including its effects on other inflammatory pathways and diseases.
2. Investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studies on the potential use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects.
4. Investigation of the potential use of this compound as a lead compound for the development of new drugs with improved potency and selectivity.
In conclusion, 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the reaction between 2-phenoxypropan-1-ol and indoline-2,3-dione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one

InChI

InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3

InChI Key

QXYSLYJUHGGRNV-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3

Origin of Product

United States

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